molecular formula C22H45N B14342208 Pyrrolidine, 1-octadecyl- CAS No. 102886-04-4

Pyrrolidine, 1-octadecyl-

Cat. No.: B14342208
CAS No.: 102886-04-4
M. Wt: 323.6 g/mol
InChI Key: GOILVCXZFJJOGX-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-octadecyl-: is an organic compound with the molecular formula C22H43NO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. . Pyrrolidine derivatives are widely studied due to their significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine derivatives typically involves the reaction of pyrrolidine with long-chain fatty acids or their derivatives. For instance, 1-octadecylpyrrolidine can be synthesized by reacting pyrrolidine with octadecanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-octadecylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amines .

Scientific Research Applications

Chemistry: Pyrrolidine derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of complex molecules and are valuable in the development of new materials .

Biology: In biological research, pyrrolidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating biological pathways and have applications in drug discovery .

Medicine: Pyrrolidine derivatives have been investigated for their therapeutic potential. They are explored as candidates for treating various diseases, including cancer, neurological disorders, and infectious diseases .

Industry: In the industrial sector, pyrrolidine derivatives are used in the production of polymers, agrochemicals, and surfactants. Their unique chemical properties make them valuable in various industrial applications .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific derivative and its target. For example, some pyrrolidine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate binding .

Properties

CAS No.

102886-04-4

Molecular Formula

C22H45N

Molecular Weight

323.6 g/mol

IUPAC Name

1-octadecylpyrrolidine

InChI

InChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h2-22H2,1H3

InChI Key

GOILVCXZFJJOGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCCC1

Origin of Product

United States

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